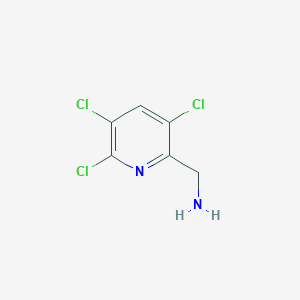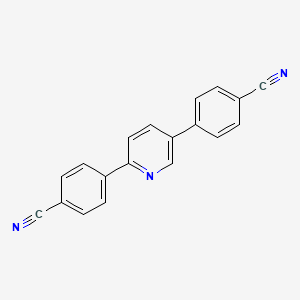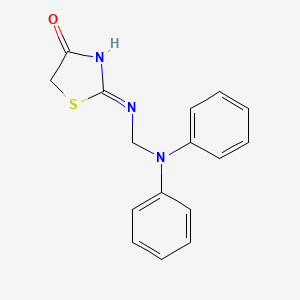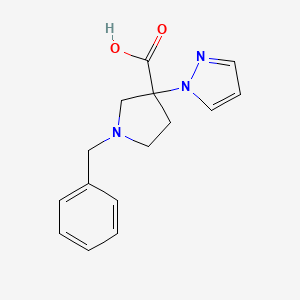
2-Chloro-6-(dimethylamino)-4-ethyl-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano groups at positions 3 and 5, a chlorine atom at position 2, a dimethylamino group at position 6, and an ethyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using cyanide salts.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylamino Group Addition: The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and cyano positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in aqueous or alcoholic solution.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids.
Reduction: Reduced derivatives with functional groups like amines.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine or cyano groups.
科学的研究の応用
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the cyano groups can influence its electronic properties.
類似化合物との比較
Similar Compounds
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-ethoxy-4-phenyl-
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-methoxy-4-phenyl-
Uniqueness
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group at position 4 also contributes to its distinct properties, making it a valuable compound for various applications.
特性
分子式 |
C11H11ClN4 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
2-chloro-6-(dimethylamino)-4-ethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H11ClN4/c1-4-7-8(5-13)10(12)15-11(16(2)3)9(7)6-14/h4H2,1-3H3 |
InChIキー |
OAUICDABXUAONA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC(=C1C#N)Cl)N(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)




![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


